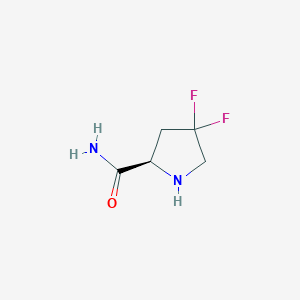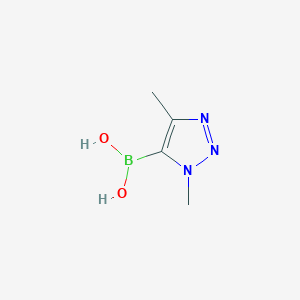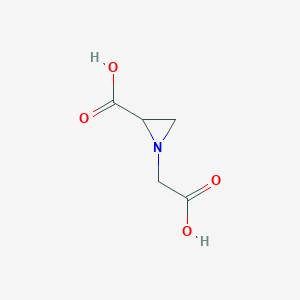
(R)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the hydrogenation of quinoxaline derivatives. One common method is the asymmetric hydrogenation of 2-methylquinoline using chiral cationic ruthenium catalysts. The reaction conditions often include the use of a solvent like ethanol and a hydrogen pressure of around 50 atm at a temperature of 50°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The catalysts used are often immobilized on solid supports to facilitate easy separation and reuse.
Types of Reactions:
Oxidation: ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline-2,3-diones.
Reduction: The compound can be reduced further to form tetrahydroquinoxalines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, lacking the methyl and dihydro modifications.
Tetrahydroquinoxaline: A fully reduced form of quinoxaline.
Quinoxaline-2,3-dione: An oxidized derivative.
Uniqueness: ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its chiral center and specific structural modifications, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(3R)-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
BEAJCHFCYQOFGS-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)NC2=CC=CC=C2N1 |
Kanonische SMILES |
CC1C(=O)NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)

![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)


![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)
![3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)




![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)

